molecular formula C7H5F3O B133546 2,3,4-Trifluorobenzyl alcohol CAS No. 144284-24-2

2,3,4-Trifluorobenzyl alcohol

Cat. No.: B133546
CAS No.: 144284-24-2
M. Wt: 162.11 g/mol
InChI Key: LOZFHOHUIYBNCJ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular weight of 162.11 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 2,3,4-trifluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2,3,4-trifluorobenzaldehyde in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers higher yields and is more scalable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2).

Major Products Formed:

Scientific Research Applications

2,3,4-Trifluorobenzyl alcohol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential use in developing new pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which 2,3,4-trifluorobenzyl alcohol exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzyl alcohol
  • 3,4,5-Trifluorobenzyl alcohol
  • 2,3,5-Trifluorobenzyl alcohol

Comparison: 2,3,4-Trifluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical properties, such as boiling point and solubility, and may participate in distinct chemical reactions .

Properties

IUPAC Name

(2,3,4-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZFHOHUIYBNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380336
Record name (2,3,4-trifluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144284-24-2
Record name (2,3,4-trifluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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